molecular formula C19H22N2O3S B6638836 3-Phenyl-4-(4-propan-2-ylphenyl)sulfonylpiperazin-2-one

3-Phenyl-4-(4-propan-2-ylphenyl)sulfonylpiperazin-2-one

Cat. No. B6638836
M. Wt: 358.5 g/mol
InChI Key: ZDQIEKSBYIRWQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-4-(4-propan-2-ylphenyl)sulfonylpiperazin-2-one, also known as PPS, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. PPS belongs to the class of sulfonylpiperazine compounds and has been found to possess a range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 3-Phenyl-4-(4-propan-2-ylphenyl)sulfonylpiperazin-2-one is not fully understood. However, it is believed that 3-Phenyl-4-(4-propan-2-ylphenyl)sulfonylpiperazin-2-one acts on the serotonin and dopamine systems in the brain. 3-Phenyl-4-(4-propan-2-ylphenyl)sulfonylpiperazin-2-one has been shown to increase the release of serotonin and dopamine in certain brain regions, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
In addition to its effects on the brain, 3-Phenyl-4-(4-propan-2-ylphenyl)sulfonylpiperazin-2-one has been found to have a range of biochemical and physiological effects. 3-Phenyl-4-(4-propan-2-ylphenyl)sulfonylpiperazin-2-one has been shown to have antioxidant properties, which may contribute to its neuroprotective effects. 3-Phenyl-4-(4-propan-2-ylphenyl)sulfonylpiperazin-2-one has also been found to have anti-inflammatory effects, which may make it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-Phenyl-4-(4-propan-2-ylphenyl)sulfonylpiperazin-2-one is its relatively low toxicity. 3-Phenyl-4-(4-propan-2-ylphenyl)sulfonylpiperazin-2-one has been shown to be well-tolerated in animal models, making it a potential candidate for further research. However, one of the limitations of 3-Phenyl-4-(4-propan-2-ylphenyl)sulfonylpiperazin-2-one is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

For research on 3-Phenyl-4-(4-propan-2-ylphenyl)sulfonylpiperazin-2-one include the development of 3-Phenyl-4-(4-propan-2-ylphenyl)sulfonylpiperazin-2-one derivatives with improved solubility and potency, as well as investigation of its potential applications in the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of 3-Phenyl-4-(4-propan-2-ylphenyl)sulfonylpiperazin-2-one involves the reaction of 4-(4-isopropylphenyl)sulfonyl chloride with piperazine in the presence of a base. The reaction leads to the formation of 3-Phenyl-4-(4-propan-2-ylphenyl)sulfonylpiperazin-2-one as a white crystalline solid. The purity of the compound can be increased through recrystallization from an appropriate solvent.

Scientific Research Applications

3-Phenyl-4-(4-propan-2-ylphenyl)sulfonylpiperazin-2-one has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. 3-Phenyl-4-(4-propan-2-ylphenyl)sulfonylpiperazin-2-one has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression in humans.

properties

IUPAC Name

3-phenyl-4-(4-propan-2-ylphenyl)sulfonylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-14(2)15-8-10-17(11-9-15)25(23,24)21-13-12-20-19(22)18(21)16-6-4-3-5-7-16/h3-11,14,18H,12-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQIEKSBYIRWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCNC(=O)C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-4-(4-propan-2-ylphenyl)sulfonylpiperazin-2-one

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